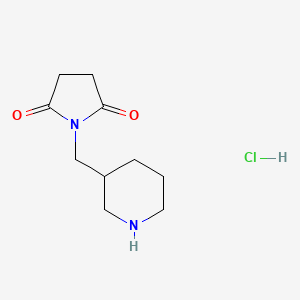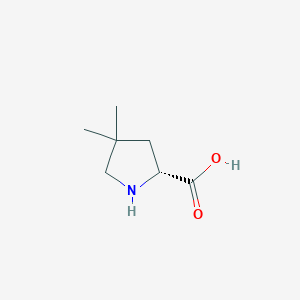
1-(2,4-Difluorophenyl)hexan-1-amine hydrochloride
Vue d'ensemble
Description
1-(2,4-Difluorophenyl)hexan-1-amine hydrochloride, also known simply as DFPH, is a synthetic compound that has been used for a variety of scientific applications, including drug discovery and laboratory experiments. DFPH is a member of the fluoroalkyl amine family, and is characterized by a combination of a fluoroalkyl group and an amine group. This unique combination of functional groups provides DFPH with a wide range of properties, making it an ideal compound for a variety of scientific research applications.
Applications De Recherche Scientifique
Analytical Techniques for Substance Identification
1-(2,4-Difluorophenyl)hexan-1-amine hydrochloride's research applications primarily emerge in analytical chemistry for substance identification and synthesis. For instance, its analog, 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one (bk-2C-B), showcases its relevance through test purchases and subsequent identification using a suite of analytical techniques. This includes nuclear magnetic resonance spectroscopy, gas and liquid chromatography, high-resolution mass spectrometry, ion chromatography, and X-ray crystallography to confirm its identity and polymorphic forms (Power et al., 2015).
Organic Light-Emitting Devices (OLEDs)
Research into 1-(2,4-Difluorophenyl)hexan-1-amine hydrochloride derivatives also extends to the development of materials for organic light-emitting devices (OLEDs). Novel 2,4-difluorophenyl-functionalized arylamines have been synthesized, demonstrating significant improvements in device performance due to the incorporation of strong electron-withdrawing fluorinated substituents, which effectively balance injected carriers in the devices, enhancing their efficiency and luminance (Li et al., 2012).
Catalysis
The compound has been implicated in catalysis research as well. Studies involve its application in hydroesterification and hydroformylation processes catalyzed by rhodium complexes, indicating the potential for efficient synthesis of esters and aldehydes under specific conditions, thereby broadening its utility in organic synthesis and industrial processes (Hung-Low et al., 2005).
Synthesis of Novel Compounds
Furthermore, the synthesis of new compounds featuring the 1-(2,4-Difluorophenyl)hexan-1-amine moiety or its derivatives underlines the compound's versatility. Such research not only expands the chemical knowledge base but also explores potential applications ranging from material science to pharmaceuticals. For example, novel thiazol-2-amine derivatives containing the 2,4-difluorophenyl unit have been synthesized, pointing towards their potential in developing new antifungal agents and plant-growth regulators (Liu et al., 2011).
Propriétés
IUPAC Name |
1-(2,4-difluorophenyl)hexan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F2N.ClH/c1-2-3-4-5-12(15)10-7-6-9(13)8-11(10)14;/h6-8,12H,2-5,15H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKQSAMOTYFFAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C1=C(C=C(C=C1)F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Difluorophenyl)hexan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-allyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1457962.png)












![(8-Azabicyclo[3.2.1]octan-3-yl)(thiophen-2-yl)methanone hydrochloride](/img/structure/B1457985.png)